molecular formula C20H25N3O2 B11295131 2-(4-Ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

2-(4-Ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B11295131
M. Wt: 339.4 g/mol
InChI Key: LGZIAFKYWQYXNN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent (e.g., bromine) to form 4-ethylphenyl bromide.

    Nucleophilic Substitution: The 4-ethylphenyl bromide undergoes nucleophilic substitution with sodium ethoxide to form 4-ethylphenoxyethanol.

    Formation of the Piperazine Intermediate: Separately, 4-(pyridin-4-ylmethyl)piperazine is synthesized by reacting pyridine-4-carboxaldehyde with piperazine in the presence of a reducing agent like sodium borohydride.

    Coupling Reaction: Finally, the 4-ethylphenoxyethanol is coupled with 4-(pyridin-4-ylmethyl)piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of 4-ethylphenoxyacetic acid or 4-ethylphenoxyacetaldehyde.

    Reduction: Formation of 2-(4-ethylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, 2-(4-ethylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one
  • 2-(4-Chlorophenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one
  • 2-(4-Fluorophenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one

Uniqueness

The uniqueness of 2-(4-ethylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one lies in its ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the ethyl group may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O2/c1-2-17-3-5-19(6-4-17)25-16-20(24)23-13-11-22(12-14-23)15-18-7-9-21-10-8-18/h3-10H,2,11-16H2,1H3

InChI Key

LGZIAFKYWQYXNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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